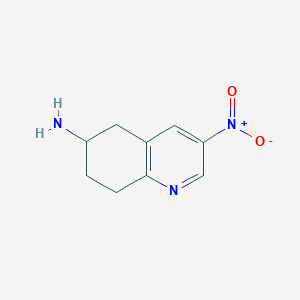
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine is a chemical compound that has garnered attention in various fields of research due to its unique structure and potential applications. This compound is characterized by a quinoline core with a nitro group at the 3-position and an amine group at the 6-position, along with a tetrahydro modification at the 5, 6, 7, and 8 positions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine typically involves the nitration of tetrahydroquinoline derivatives followed by amination. One common method includes the nitration of 5,6,7,8-tetrahydroquinoline using nitric acid under controlled conditions to introduce the nitro group at the 3-position. This is followed by the reduction of the nitro group to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation reactors for the reduction step is common in industrial settings.
Analyse Chemischer Reaktionen
Types of Reactions
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The hydrogen atoms on the quinoline ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of 3-amino-5,6,7,8-tetrahydroquinolin-6-amine.
Substitution: Formation of halogenated quinoline derivatives.
Wissenschaftliche Forschungsanwendungen
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism by which 3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine exerts its effects is largely dependent on its interaction with molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The amine group can form hydrogen bonds with target proteins, influencing their activity and function.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Nitroquinoline: Lacks the tetrahydro modification and amine group.
5,6,7,8-Tetrahydroquinoline: Lacks the nitro and amine groups.
3-Aminoquinoline: Lacks the tetrahydro modification and nitro group.
Uniqueness
3-Nitro-5,6,7,8-tetrahydroquinolin-6-amine is unique due to the combination of the nitro group, amine group, and tetrahydro modification. This unique structure imparts specific chemical reactivity and biological activity that is not observed in the similar compounds listed above.
Eigenschaften
Molekularformel |
C9H11N3O2 |
|---|---|
Molekulargewicht |
193.20 g/mol |
IUPAC-Name |
3-nitro-5,6,7,8-tetrahydroquinolin-6-amine |
InChI |
InChI=1S/C9H11N3O2/c10-7-1-2-9-6(3-7)4-8(5-11-9)12(13)14/h4-5,7H,1-3,10H2 |
InChI-Schlüssel |
XKJLXWDSLQVQFY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2=C(CC1N)C=C(C=N2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Ethyl-1,8-diazaspiro[4.5]decane](/img/structure/B13302024.png)
![1-Methyl-2-thia-1-azaspiro[4.4]nonan-4-one 2,2-dioxide](/img/structure/B13302028.png)
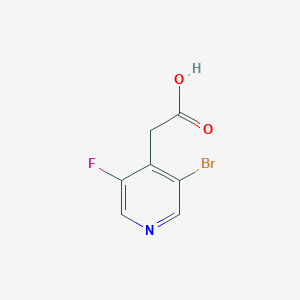
amine](/img/structure/B13302043.png)

![7-Bromo-2-(2,2-dimethylpropyl)imidazo[1,2-a]pyridine](/img/structure/B13302056.png)
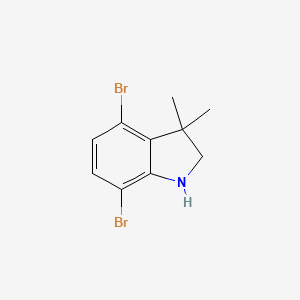
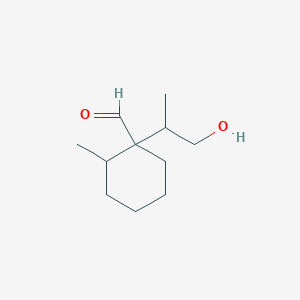
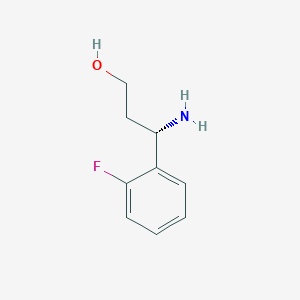
![1-[2-(2-Methyl-1H-imidazol-1-YL)pyridin-4-YL]ethan-1-one](/img/structure/B13302076.png)
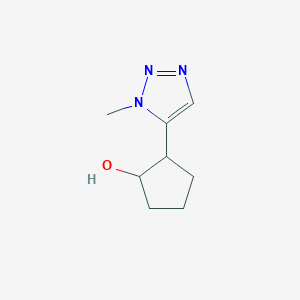


![2-Ethyl-6-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13302096.png)
